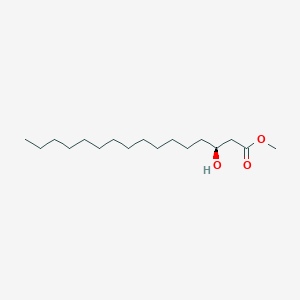
methyl (S)-3-hydroxypalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-hydroxypalmitate is a methyl 3-hydroxypalmitate. It derives from a (S)-3-hydroxypalmitic acid. It is an enantiomer of a methyl (R)-3-hydroxypalmitate.
Applications De Recherche Scientifique
Role in Microbial Lipid Production
Methyl (S)-3-hydroxypalmitate, as a derivative of 3-hydroxypalmitic acid, plays a role in microbial lipid production. Research conducted on yeast NRRL Y-6954 highlighted the extracellular production of free 3-D-hydroxypalmitic acid, an important component in microbial lipid biosynthesis (Vesonder, Wickerham, & Rohwedder, 1968).
Plant Lipid Biosynthesis
The stereochemistry of alpha-oxidation in plants indicates the formation of natural long-chain 2-hydroxy acids, which include 2-hydroxypalmitate, a compound closely related to methyl (S)-3-hydroxypalmitate. These findings are crucial for understanding lipid biosynthesis in plants (Hitchcock & Rose, 1971).
Quorum Sensing in Plant Pathogens
Methyl 3-hydroxypalmitate has been identified as a quorum-sensing signal in Ralstonia solanacearum, a plant pathogenic bacterium. This compound is crucial in regulating the production of virulence factors and secondary metabolites, highlighting its importance in bacterial communication and pathogenesis (Kai et al., 2015).
Lipid Components in Marine Organisms
Fatty acid chlorohydrins, including hydroxypalmitic acids, have been characterized as significant lipid components in jellyfish. These compounds, including isomers like 9-chloro-10-hydroxypalmitic acid, are pivotal in understanding the lipid composition of marine organisms (White & Hager, 1977).
Analytical Chemistry Applications
The compound has applications in analytical chemistry, particularly in the thermally assisted hydrolysis and methylation for the analysis of natural waxes, indicating its utility in advanced analytical methods (Asperger, Engewald, & Fabian, 2001).
Role in Bacterial Virulence Gene Regulation
Methyl (S)-3-hydroxypalmitate is involved in the regulation of virulence genes in Ralstonia solanacearum. This is particularly significant in understanding bacterial behavior and pathogenicity within host organisms (Kang, Saile, Schell, & Denny, 1999).
DNA Methylation Studies
Studies on DNA methylation, including the use of hydroxymethylated DNA, are vital in understanding gene expression regulation. The role of hydroxypalmitate compounds in these processes is an area of active research (Yong, Hsu, & Chen, 2016).
Propriétés
Numéro CAS |
76898-45-8 |
|---|---|
Nom du produit |
methyl (S)-3-hydroxypalmitate |
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
methyl (3S)-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m0/s1 |
Clé InChI |
YBTWUESFQWFDMR-INIZCTEOSA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@@H](CC(=O)OC)O |
SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
SMILES canonique |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



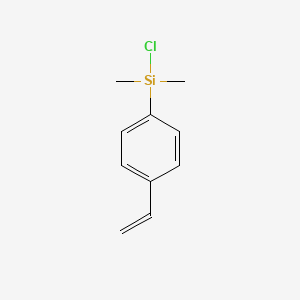
![(2S,3S,4S)-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]-4-(trifluoroacetyl)cyclohexanone](/img/structure/B1252172.png)
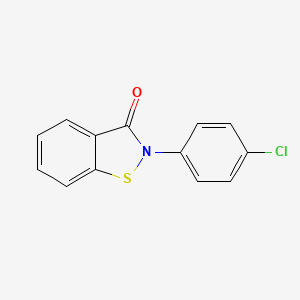
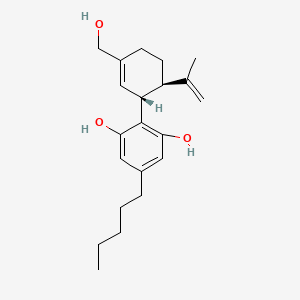
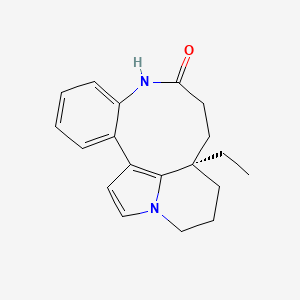
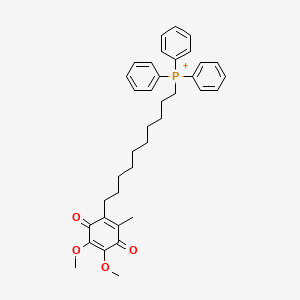
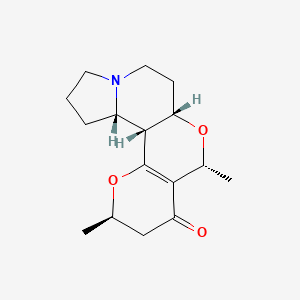
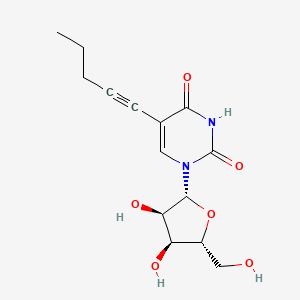
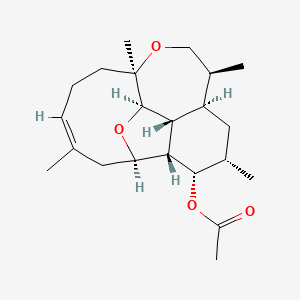
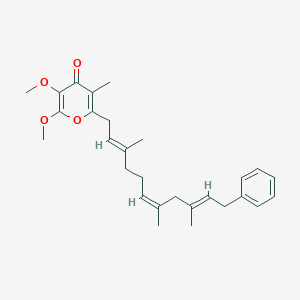
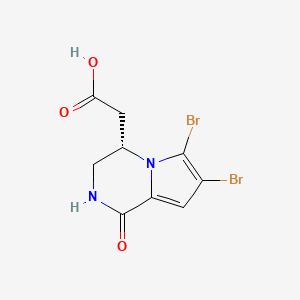
![6-[[4,4,6a,6b,11,11,14b-Heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1252192.png)
![[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1252194.png)
![4-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)hydrazo]-4-oxo-N-propan-2-ylbutanamide](/img/structure/B1252195.png)